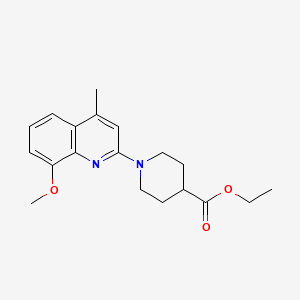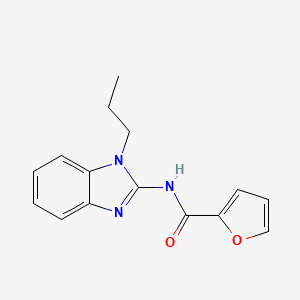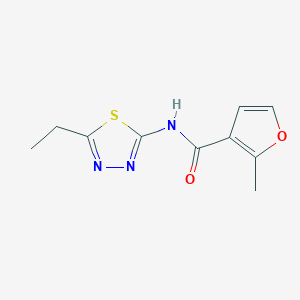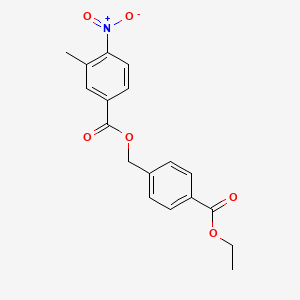
ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as MQP, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate may exert its biological activities by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been found to possess antifungal properties and has been investigated for its potential use in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in lab experiments is its relatively low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations of using ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. One area of interest is the development of more efficient synthesis methods for ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. Another area of interest is the investigation of the potential use of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in the treatment of Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate and to identify its molecular targets.
Métodos De Síntesis
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate can be synthesized by the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with piperidine and ethyl 4-chloro-4-oxobutanoate in the presence of a catalyst. The resulting product is then subjected to hydrolysis to obtain ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate.
Propiedades
IUPAC Name |
ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(22)14-8-10-21(11-9-14)17-12-13(2)15-6-5-7-16(23-3)18(15)20-17/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISXHNOGKJILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)


![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)



![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)


